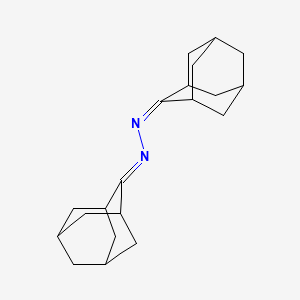

金刚烷酮腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-adamantylideneamino)adamantan-2-imine is a useful research compound. Its molecular formula is C20H28N2 and its molecular weight is 296.458. The purity is usually 95%.

BenchChem offers high-quality N-(2-adamantylideneamino)adamantan-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-adamantylideneamino)adamantan-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物递送系统

金刚烷酮腙在药物递送系统的设计中显示出潜力。其独特的结构使其可以整合到脂质体、环糊精和树枝状聚合物中,从而增强治疗剂的递送和靶向性。 金刚烷部分可以作为脂质双层中的锚定点,提高药物递送载体的稳定性和效率 .

表面识别

该化合物的结构特性使其适合于表面识别研究。金刚烷酮腙可用于创建识别和结合特定表面的自组装超分子体系。 此应用在生物传感器和诊断工具的开发中特别有用 .

聚合物化学

金刚烷酮腙在聚合物化学中很有价值,因为它能够形成稳定的高能聚合物。这些聚合物可用于各种应用,包括创建热稳定材料和高能燃料。 该化合物与不同试剂的反应性允许合成不同的聚合物结构 .

量子化学计算

研究人员利用金刚烷酮腙进行量子化学计算,以研究其电子结构和反应性。 这些计算有助于理解该化合物在分子水平上的行为,这对于设计新材料和预测其性能至关重要 .

生物活性化合物

该化合物的独特结构使其成为合成生物活性化合物的有希望的候选者。金刚烷酮腙衍生物在药物化学中显示出潜力,特别是在开发抗病毒和抗癌剂方面。 其提高药物亲脂性的能力增强了其药理特性 .

有机合成

金刚烷酮腙在有机合成中用作创建各种官能化衍生物的起始材料。 其高反应性允许有效地合成复杂分子,这些分子可用于广泛的化学反应和工业应用 .

未来方向

作用机制

Target of Action

Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .

Mode of Action

It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .

Biochemical Pathways

Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .

生化分析

Biochemical Properties

Adamantanone azine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that Adamantanone azine interacts with is camphor 5-monooxygenase, which is involved in the hydroxylation of adamantanone . This interaction leads to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. Additionally, Adamantanone azine has been shown to interact with cytochrome P-450CAM, a key enzyme in the metabolism of adamantane derivatives .

Cellular Effects

Adamantanone azine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Adamantanone azine can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . This compound has also been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of Adamantanone azine involves its binding interactions with various biomolecules. It has been shown to bind to enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and metabolic pathways, ultimately influencing cellular function. The binding of Adamantanone azine to these enzymes is facilitated by its unique structural properties, which allow it to fit into the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantanone azine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Adamantanone azine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Adamantanone azine has been found to result in alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects .

Dosage Effects in Animal Models

The effects of Adamantanone azine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, Adamantanone azine can exhibit toxic effects, leading to cellular damage and alterations in metabolic flux . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Adamantanone azine is involved in several metabolic pathways, primarily through its interactions with enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM . These interactions lead to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. The metabolic pathways involving Adamantanone azine are crucial for its biochemical activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of Adamantanone azine within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cellular membranes by certain transporters, leading to its accumulation in specific cellular compartments . The distribution of Adamantanone azine within cells is critical for its biochemical activity and its effects on cellular function .

Subcellular Localization

Adamantanone azine exhibits specific subcellular localization, which is essential for its activity and function. This compound has been found to localize in certain cellular compartments, such as the mitochondria and endoplasmic reticulum . The subcellular localization of Adamantanone azine is facilitated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical activity.

属性

IUPAC Name |

N-(2-adamantylideneamino)adamantan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJNYSLUFATSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)